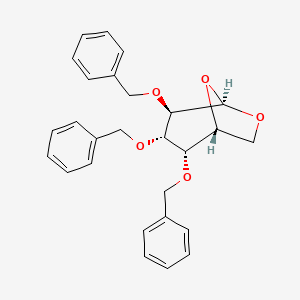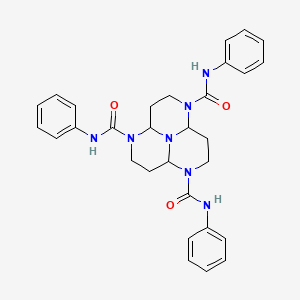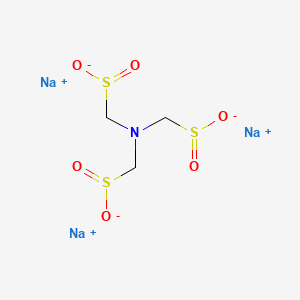
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- is a chemical compound with the molecular formula C13H11NO2 It is a derivative of benzofuran, characterized by the presence of a methoxy group at the 7th position and an acetonitrile group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- typically involves the reaction of 7-methoxy-1-naphthalenone with diethyl cyanomethyl phosphate in the presence of sodium methoxide in methanol. The reaction is carried out at temperatures between -20°C and -10°C for approximately 24 hours. The reaction mixture is then neutralized with hydrochloric acid, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and industrial-grade reagents to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and reaction time, ensuring the efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Formation of benzofuran oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-1-naphthalenone: A precursor in the synthesis of Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-.
Benzofuran derivatives: Compounds with similar structures but different substituents at various positions.
Uniqueness
Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(2E)-2-(7-methoxy-1-benzofuran-3-ylidene)acetonitrile |
InChI |
InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-5H,7H2,1H3/b8-5- |
Clé InChI |
ACWXQCUOWXLDFU-YVMONPNESA-N |
SMILES isomérique |
COC1=CC=CC\2=C1OC/C2=C/C#N |
SMILES canonique |
COC1=CC=CC2=C1OCC2=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)



![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)


![4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane](/img/structure/B13832341.png)



